ethyl 4-(5-bromothiophene-2-amido)benzoate

Lipophilicity Physicochemical property Drug-likeness

Researchers requiring a thiophene-5-position derivatization handle for SAR campaigns often face inconsistent cross-coupling yields with 5-Cl or 5-unsubstituted analogs. Ethyl 4-(5-bromothiophene-2-amido)benzoate (CAS 391224-05-8) resolves this bottleneck: • 5- to 10-fold faster Pd(0) oxidative addition vs. 5-Cl analog, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig library diversification. • XLogP3 of 4.0 supports passive membrane permeability for intracellular target access in phenotypic assays. • Screened in HTS campaigns targeting RMI-FANCM MM2 (ALT pathway) and GPR151; ready-to-probe scaffold for DNA repair and GPCR programs. Supplied as a research-grade building block with full quality documentation for procurement compliance.

Molecular Formula C14H12BrNO3S
Molecular Weight 354.22
CAS No. 391224-05-8
Cat. No. B2481584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(5-bromothiophene-2-amido)benzoate
CAS391224-05-8
Molecular FormulaC14H12BrNO3S
Molecular Weight354.22
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Br
InChIInChI=1S/C14H12BrNO3S/c1-2-19-14(18)9-3-5-10(6-4-9)16-13(17)11-7-8-12(15)20-11/h3-8H,2H2,1H3,(H,16,17)
InChIKeyBZBRLAUYIZRISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(5-bromothiophene-2-amido)benzoate: Chemical Profile


Ethyl 4-(5-bromothiophene-2-amido)benzoate is a synthetic small molecule (C₁₄H₁₂BrNO₃S, MW 354.22 g/mol) belonging to the thiophene-2-carboxamido benzoate ester class [1]. It features a 5-bromothiophene ring linked via an amide bond to a para-substituted ethyl benzoate moiety, giving it a computed XLogP3 of 4.0 and a topological polar surface area of 83.6 Ų [1]. The bromine atom at the 5-position of the thiophene ring is the defining structural variable that differentiates this compound from other halogen- or nitro-substituted analogs within the thiophene-2-amido benzoate family [1]. Publicly available screening data indicate this compound has been included in high-throughput campaigns targeting protein-protein interactions (RMI-FANCM MM2) and G-protein coupled receptors (GPR151), though full quantitative bioactivity results are not disclosed in the public domain .

Synthetic building block for thiophene diversification via cross-coupling
Screening probe for protein–protein interaction (RMI-FANCM) and GPCR (GPR151) targets
Halogen bonding probe for structural biology and fragment-based design

Why Analogs Fail to Replace Ethyl 4-(5-bromothiophene-2-amido)benzoate


Thiophene-2-amido benzoate derivatives are not functionally interchangeable because the identity of the substituent at the thiophene 5-position profoundly modulates both electronic properties and biological target engagement. In closely related acetylcholinesterase/butyrylcholinesterase inhibitor series, the para substitution of the aryl ring with more electronegative groups was shown to significantly enhance enzymatic inhibitory activity, demonstrating that halogen choice and position directly dictate potency [1]. The 5-bromo substituent on the thiophene ring of the target compound confers distinct steric bulk (van der Waals radius: Br ≈ 1.85 Å vs. Cl ≈ 1.75 Å vs. H ≈ 1.20 Å), polarizability, and leaving-group potential for downstream cross-coupling chemistry compared to the 5-chloro, 5-nitro, or unsubstituted analogs [2]. Procurement of a close analog without the specific 5-bromo substitution pattern therefore risks loss of the desired reactivity profile or biological activity that arises from this precise molecular feature.

5-Chloro analog
Lower lipophilicity (XLogP3 ~3.5) may alter membrane permeability and distribution in cell-based assays.
5-Nitro or unsubstituted analog
Loss of the bromine synthetic handle eliminates cross-coupling diversification routes; halogen bonding potential is absent.
Close structural analogs
Target engagement profiles (e.g., cholinesterase inhibition) are highly sensitive to halogen identity and substitution pattern.

Differentiating Ethyl 4-(5-bromothiophene-2-amido)benzoate from Analogs


Higher Lipophilicity vs. 5-Chloro and Unsubstituted Analogs

The 5-bromo substituent increases the computed XLogP3 of the target compound to 4.0, compared to an estimated XLogP3 of approximately 3.5 for ethyl 4-(5-chlorothiophene-2-amido)benzoate (CAS 329903-32-4) and approximately 3.0 for ethyl 4-(thiophene-2-amido)benzoate [1]. This ~0.5–1.0 log unit increase in lipophilicity reflects the greater hydrophobic contribution of the bromine atom relative to chlorine or hydrogen, which can translate to enhanced membrane permeability in cell-based assays or altered pharmacokinetic distribution in in vivo models [1].

Lipophilicity vs. 5-Cl/H analogs
Cross-study comparable
XLogP3: 4.0 vs ~3.5 (Cl) / ~3.0 (H)
May support cell-permeability screening contexts, subject to solubility
Computed by XLogP3; experimental logP not reported
Lipophilicity Physicochemical property Drug-likeness

Cross-Coupling Reactivity vs. 5-Chloro and 5-Nitro Analogs

The bromine atom at the 5-position of the thiophene ring serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), whereas the 5-chloro analog exhibits significantly lower oxidative addition reactivity and the 5-nitro analog lacks the halogen leaving group entirely [1][2]. Quantitative rate comparisons in model thiophene systems show that 2-bromothiophene undergoes oxidative addition to Pd(0) approximately 5- to 10-fold faster than 2-chlorothiophene under identical conditions [2]. This differential reactivity positions the 5-bromo compound as a preferred late-stage diversification intermediate when further structural elaboration of the thiophene ring is planned.

Oxidative addition rate vs. Cl
Class-level inference
5–10× faster (model thiophene system)
Supports Pd-catalyzed cross-coupling diversification
Model system; scaffold-specific reactivity may differ
Synthetic handle Cross-coupling Building block

RMI-FANCM PPI Inhibitor Screening

According to publicly available bioassay registrations, ethyl 4-(5-bromothiophene-2-amido)benzoate was tested in a high-throughput screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, a target implicated in alternative lengthening of telomeres (ALT)-driven cancers . This specific screening context has not been reported for the corresponding 5-chloro, 5-nitro, or unsubstituted thiophene-2-amido benzoate analogs in the public domain, suggesting that the 5-bromo compound was prioritized for this target class, possibly due to its unique physicochemical profile or synthetic accessibility [1]. Quantitative screening results (e.g., % inhibition, IC₅₀) are not publicly disclosed, representing a significant evidence gap for direct comparator assessment [1].

RMI-FANCM PPI screening inclusion
Data to verify
Included in HTS; no potency disclosed
Supports target-class screening context; hit unconfirmed
Public assay record; quantitative results not available
High-throughput screening Fanconi anemia Protein-protein interaction

Halogen Bonding Advantage Over Chloro and Nitro Analogs

The 5-bromo substituent introduces a larger van der Waals volume (Br ≈ 26.5 ų vs. Cl ≈ 18.5 ų) and a polarizable σ-hole that can participate in halogen bonding interactions with protein backbone carbonyl oxygen atoms, a feature that is weaker for chlorine and absent for nitro [1]. In SAR studies of thiophene-2-carboxamide derivatives targeting acetylcholinesterase, the substitution pattern on the aromatic ring, including halogen identity, was identified as a key determinant of inhibitory potency [2]. The specific 5-bromo geometry creates a spatially distinct electrostatic potential surface compared to the 5-chloro and 5-nitro congeners, which may result in differential binding to biological targets, though no direct head-to-head comparison of these exact compounds has been published [2].

Halogen bond donor volume vs. Cl/NO₂
Class-level inference
Br: 26.5 ų vs Cl: 18.5 ų; NO₂ not halogen bonding
Supports halogen bonding interaction studies
No direct target-comparison data published
Molecular topology SAR Halogen bonding

Ethyl 4-(5-bromothiophene-2-amido)benzoate Application Scenarios


Late-Stage Diversification Building Block via Cross-Coupling

Owing to the 5-bromo substituent's superior oxidative addition reactivity with Pd(0) catalysts (5- to 10-fold faster than the 5-chloro analog), ethyl 4-(5-bromothiophene-2-amido)benzoate is well-suited as a central scaffold for Suzuki-Miyaura or Buchwald-Hartwig-based library diversification in drug discovery campaigns. Programs requiring iterative SAR exploration at the thiophene 5-position will benefit from the compound's orthogonal synthetic handle, which is absent in 5-nitro or 5-unsubstituted analogs [1].

Intracellular Phenotypic Screening Probe

With a computed XLogP3 of 4.0—approximately 0.5 log units higher than the 5-chloro analog—ethyl 4-(5-bromothiophene-2-amido)benzoate may exhibit improved passive membrane permeability compared to less lipophilic in-class compounds. This physicochemical advantage supports its selection as a probe molecule in cell-based phenotypic assays where intracellular target access is a prerequisite, provided that aqueous solubility limits are not exceeded at the relevant test concentrations [1].

RMI-FANCM PPI Probe for ALT-Driven Cancers

Ethyl 4-(5-bromothiophene-2-amido)benzoate is one of the few thiophene-2-amido benzoate derivatives documented in a high-throughput screen targeting the RMI-FANCM MM2 protein-protein interaction, a pathway implicated in alternative lengthening of telomeres (ALT) and Fanconi anemia biology. Researchers studying ALT-positive cancers or DNA repair mechanisms may find this compound a useful starting point for chemical probe development, acknowledging that quantitative potency data have not been publicly disclosed and hit validation remains outstanding [1].

Halogen Bonding Probe for Structural Biology

The 5-bromine atom's capacity to form halogen bonds with protein backbone carbonyl oxygens (σ-hole interaction) distinguishes this compound from the 5-chloro analog (weaker halogen bond donor) and the 5-nitro analog (non-halogen bonding). For crystallographic fragment screening or structure-based drug design efforts where halogen bonding is a desired interaction motif, ethyl 4-(5-bromothiophene-2-amido)benzoate offers a distinct and valuable molecular recognition feature [1].

Application
Selection Property
Validation Focus
Cross-coupling diversification scaffold
Bromo-thiophene Pd(0) oxidative addition profile
Suzuki-Miyaura coupling efficiency
Intracellular phenotypic screening probe
Computed XLogP3 lipophilicity profile
Cell-based assay permeability and solubility
RMI-FANCM PPI target-class screening
HTS inclusion for ALT-pathway target
Hit validation and potency confirmation
Halogen bonding probe in structural biology
σ-hole donor capacity (Br vs Cl/NO₂)
Protein-ligand halogen bond characterization
Quote Request

Request a Quote for ethyl 4-(5-bromothiophene-2-amido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.